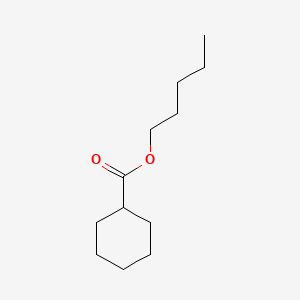

Pentyl cyclohexanecarboxylate

Description

Overview of Ester Chemistry within Alicyclic Systems

Esters are a class of organic compounds formed from the reaction of an acid with an alcohol, where a hydro-xyl group is replaced by an alkoxy group. chemicalbook.com In alicyclic systems, the acid portion of the ester is derived from a non-aromatic, cyclic hydrocarbon, such as cyclohexane (B81311). The chemistry of these esters, like pentyl cyclohexanecarboxylate (B1212342), follows the fundamental principles of esterification and hydrolysis but is uniquely influenced by the structure of the alicyclic ring.

The most common method for synthesizing esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid (like cyclohexanecarboxylic acid) with an alcohol (like pentanol) in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This is a reversible reaction, and to favor the formation of the ester, conditions are often manipulated, for instance, by removing water as it is formed or using an excess of the alcohol reactant. chemistrysteps.comlibretexts.org Alternatively, esters can be prepared by reacting an alcohol with more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides. libretexts.org

The reactivity of esters in alicyclic systems can differ from their acyclic (open-chain) counterparts. While acyclic esters are generally stable and less reactive towards nucleophiles than acid chlorides or anhydrides, the cyclic nature of the acyl group can introduce steric and electronic effects. libretexts.org For instance, the bulky cyclohexane ring can sterically hinder the approach of nucleophiles to the carbonyl carbon. However, studies comparing cyclic and acyclic unsaturated esters (lactones vs. open-chain esters) have shown that cyclization can sometimes significantly increase reactivity. nih.gov The hydrolysis of esters, known as saponification when base-promoted, is the reverse of esterification and yields the corresponding carboxylic acid and alcohol. libretexts.org This reaction is also fundamental to the chemistry of alicyclic esters.

Significance of Cyclohexanecarboxylate Esters in Modern Chemical Science

Cyclohexanecarboxylate esters are significant compounds in various areas of modern chemical science, from industrial applications to fundamental research. Their utility stems from their specific physical and chemical properties, which are imparted by the combination of the bulky, non-polar cyclohexane ring and the polar ester group.

A primary application of these esters is in the fragrance and flavor industry. google.com Many lower molecular weight esters possess characteristic fruity or pleasant odors, and cyclohexanecarboxylate esters are no exception. They are used as fragrance components in perfumes, cosmetics, and other consumer products. libretexts.org For example, ethyl cyclohexanecarboxylate and methyl cyclohexanecarboxylate are recognized as flavoring agents.

In the realm of materials science, cyclohexanecarboxylate derivatives are important intermediates. For instance, the hydrogenation of benzenecarboxylic acids to produce cyclohexanecarboxylic acids is a key industrial process. google.com These acids and their esters can be further converted into valuable monomers for polymer production. A notable example is the reduction of these compounds to produce hydroxymethylcyclohexane compounds like 1,4-cyclohexanedimethanol, a crucial monomer in the synthesis of certain polyesters with enhanced properties. google.com

Furthermore, cyclohexanecarboxylate esters serve as versatile building blocks in pharmaceutical and agrochemical synthesis. google.comacs.org The cyclohexane ring is a common scaffold in many biologically active molecules, and the ester functional group provides a convenient handle for further chemical modification. Research has shown that various substituted cyclohexanecarboxylate esters are explored as intermediates in the development of new drugs and other specialty chemicals. google.comnih.gov

Structural Features and Isomeric Considerations of Pentyl Cyclohexanecarboxylate

The molecular structure of this compound consists of a cyclohexane ring bonded to the carbonyl carbon of an ester functional group, with a five-carbon pentyl chain forming the alkoxy part of the ester. libretexts.org This structure gives rise to several isomeric possibilities that significantly influence the compound's properties.

Isomers of the Pentyl Group: The "pentyl" designation can refer to several structural isomers, each resulting in a distinct compound with unique physical properties. The main isomers include:

n-Pentyl cyclohexanecarboxylate: The straight-chain isomer, which is typically implied when the prefix is omitted.

Isothis compound (3-methylbutyl cyclohexanecarboxylate): A branched-chain isomer. nih.gov

Neothis compound (2,2-dimethylpropyl cyclohexanecarboxylate): A highly branched isomer known for conferring significant steric hindrance. fiveable.me

The branching of the alkyl chain affects properties such as boiling point, density, and viscosity due to changes in intermolecular forces and molecular packing.

Conformational Isomerism of the Cyclohexane Ring: The cyclohexane ring is not planar and predominantly exists in a stable, strain-free "chair" conformation. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). youtube.com

For a monosubstituted cyclohexane like this compound, the ester group (-COOPentyl) can be in either an axial or an equatorial position. The two chair conformations can interconvert via a "ring flip." However, the conformation where the bulky substituent is in the equatorial position is significantly more stable and therefore more populated at equilibrium. libretexts.org This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which occur when an axial substituent clashes with the axial hydrogens on the same side of the ring. libretexts.org

Cis-Trans Stereoisomerism: If the cyclohexane ring were to be disubstituted (e.g., 4-pentylcyclohexanecarboxylate), another layer of isomerism, cis-trans or geometric isomerism, would become critical. wikipedia.orglardbucket.org This type of isomerism arises because rotation around the carbon-carbon bonds within the ring is restricted. lardbucket.org

Cis isomers have substituents on the same side of the ring's plane. wikipedia.org

Trans isomers have substituents on opposite sides of the ring's plane. wikipedia.org

In a chair conformation, this translates to specific axial/equatorial arrangements. For example, in a trans-1,2-disubstituted cyclohexane, the substituents can be either both axial or both equatorial. The diequatorial conformation is strongly favored due to its lower steric strain. youtube.com In a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial. youtube.com These structural and stereochemical nuances are fundamental to understanding the reactivity and physical behavior of this compound and related alicyclic compounds.

Interactive Data Tables

Physicochemical Properties of n-Pentyl Cyclohexanecarboxylate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6553-83-9 | nih.gov |

| Molecular Formula | C12H22O2 | nih.gov |

| Molecular Weight | 198.30 g/mol | nih.gov |

| Boiling Point | 248.9°C at 760 mmHg | libretexts.org |

| Density | 0.943 g/cm³ | libretexts.org |

| Refractive Index | 1.456 | libretexts.org |

| Flash Point | 96°C | libretexts.org |

| Polar Surface Area | 26.3 Ų | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Isomers of this compound

| Isomer Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| n-Pentyl cyclohexanecarboxylate | This compound | 6553-83-9 | C12H22O2 | 198.30 |

| Isothis compound | 3-methylbutyl cyclohexanecarboxylate | 25183-19-1 | C12H22O2 | 198.30 |

| Neothis compound | 2,2-dimethylpropyl cyclohexanecarboxylate | 5429-47-0 | C12H22O2 | 198.30 |

Structure

3D Structure

Properties

CAS No. |

6553-83-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

pentyl cyclohexanecarboxylate |

InChI |

InChI=1S/C12H22O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h11H,2-10H2,1H3 |

InChI Key |

QLFARUWYJWNPLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design

Esterification Reactions for Pentyl Cyclohexanecarboxylate (B1212342) Synthesis

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the fundamental reaction for producing pentyl cyclohexanecarboxylate. Various protocols exist, each with specific advantages.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. youtube.commasterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (pentanol). A tetrahedral intermediate is formed, followed by a series of proton transfers, which converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.comyoutube.com Elimination of water and subsequent deprotonation of the resulting protonated ester yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

To drive the equilibrium towards the formation of the ester, the reaction is often carried out using an excess of one of the reactants, typically the alcohol, which can also serve as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. One study demonstrated that in a similar esterification, using a 10-fold excess of the alcohol could increase the ester yield to 97% at equilibrium. masterorganicchemistry.com

Transesterification is an alternative route for the synthesis of this compound. This process involves the reaction of a different ester with pentanol (B124592) to produce the desired pentyl ester. For instance, methyl cyclohexanecarboxylate could react with pentanol in the presence of a catalyst to yield this compound and methanol.

This method can be catalyzed by either acids or bases. In some industrial processes, fatty acid methyl esters are first prepared by transesterification and then hydrogenated. youtube.com Another variation is transvinylation, where vinyl acetate (B1210297) undergoes transesterification with various carboxylic acids. wikipedia.org Enzymatic catalysts, particularly lipases, have also been employed for transesterification reactions, offering high selectivity under mild conditions. google.comnih.gov For example, a study on the synthesis of chloramphenicol (B1208) esters showed that lipase (B570770) from Bacillus amyloliquefaciens could achieve a conversion of approximately 98% by reacting the substrate with vinyl propionate. nih.gov

The cyclohexane (B81311) ring in this compound can exist in different conformations, and substituents can be arranged in specific stereochemical orientations (e.g., cis or trans). The stereoselective synthesis of specific isomers is crucial when the biological or material properties of the isomer are distinct.

Achieving stereoselectivity often involves carefully designed synthetic routes. One approach is to start with a stereochemically pure precursor. For example, a process for synthesizing the trans-4-amino-cyclohexanecarboxylic acid ester utilizes a Hoffmann rearrangement followed by an optional transesterification, which preserves the trans configuration of the starting material. google.com The principles of stereoselective synthesis can also involve "freezing" a specific conformation of a precursor molecule, which is then transferred to the final product. nih.gov While detailed stereoselective methods specifically for this compound are not widely published, the principles from related syntheses, such as controlling reactant conformation and using stereospecific catalysts, are applicable.

Catalytic Systems in this compound Formation

The choice of catalyst is critical in the synthesis of this compound, influencing reaction rates, yields, and environmental impact. Both homogeneous and heterogeneous catalysts are utilized.

Homogeneous acid catalysts are dissolved in the reaction medium, providing excellent contact with the reactants. For direct esterification (Fischer esterification), strong Brønsted acids are commonly used. mpg.de

Commonly used homogeneous catalysts include:

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst for esterification. masterorganicchemistry.comyoutube.com

p-Toluenesulfonic Acid (TsOH): An organic sulfonic acid that is also highly effective and is sometimes preferred due to its solid nature, making it easier to handle. masterorganicchemistry.comfinechem-mirea.ru

The catalytic cycle involves the protonation of the carboxylic acid, which is the key activation step. youtube.comyoutube.com While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, potentially leading to product contamination and catalyst loss. A study on the synthesis of a new acid molten salt showed its effectiveness in the acetylation of n-pentanol, achieving 89.0% conversion, with the advantage of easy separation of the product from the catalyst-containing residue. rsc.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This simplifies their separation from the product and allows for easier recycling, making processes more cost-effective and environmentally friendly. nih.gov

Sulfonated Carbonaceous Materials: These materials are emerging as highly effective solid acid catalysts for esterification. They are created by introducing sulfonic acid groups (-SO₃H) onto a carbon-based support. nih.govrsc.org These catalysts are noted for being strong enough to catalyze various organic reactions, being thermally stable, and derivable from inexpensive raw materials. nih.govresearchgate.net

A sulfonated carbonaceous material prepared from lignosulfonate, a waste product from the paper industry, was shown to have a sulfonic acid group density of 1.24 mmol/g. nih.govnih.gov Its catalytic activity in the esterification of cyclohexanecarboxylic acid with ethanol (B145695) was found to be comparable to the commercial ion-exchange resin Amberlyst-15. nih.govresearchgate.net

| Property | Value |

|---|---|

| Sulfonic Acid Group Density | 1.24 mmol/g |

| Total Acid Group Density | 5.90 mmol/g |

| Thermal Stability | Up to ~230 °C |

Pd-based systems: Palladium-based catalysts are versatile and can be used in various esterification-related reactions, although they are more commonly associated with carbonylation reactions that can produce esters. acs.orgyoutube.com For example, a combined process for synthesizing cyclohexyl cyclohexanecarboxylate from cyclohexanol (B46403) and carbon monoxide uses a Pd(OAc)₂–PPh₃–p-toluenesulfonic acid system. finechem-mirea.ru In this reaction, p-toluenesulfonic acid catalyzes the dehydration of cyclohexanol to cyclohexene, which is then subjected to alkoxycarbonylation catalyzed by the palladium complex. finechem-mirea.ru Under conditions of 110°C and 2.1 MPa CO pressure, this system achieved a target product yield of 64.8% in 5 hours. finechem-mirea.ru

| Parameter | Value |

|---|---|

| Catalytic System | Pd(OAc)₂–PPh₃–p-toluenesulfonic acid |

| Reactants | Cyclohexanol, Carbon Monoxide (CO) |

| Temperature | 110°C |

| CO Pressure | 2.1 MPa |

| Reaction Time | 5 hours |

| Product Yield | 64.8% (Cyclohexyl cyclohexanecarboxylate) |

These heterogeneous systems, particularly solid acids, represent a promising direction for the sustainable synthesis of esters like this compound.

Enzyme-Mediated Synthesis of Esters

The use of enzymes, particularly lipases, as biocatalysts represents a significant advancement in ester synthesis. This approach offers a green alternative to traditional chemical methods, which often rely on harsh acid catalysts. ulpgc.es Lipase-catalyzed esterification proceeds under mild conditions and demonstrates high selectivity, which can prevent the formation of unwanted byproducts. ulpgc.esnih.gov

The synthesis of pentyl esters, such as this compound, can be effectively achieved through the liquid-phase esterification of a carboxylic acid with an alcohol, using an immobilized lipase. ulpgc.es The mechanism for lipase-catalyzed ester synthesis is the reverse of its natural function of hydrolysis. nih.gov It typically follows a Ping-Pong Bi-Bi kinetic model, involving the formation of an acyl-enzyme intermediate. nih.govmdpi.com The catalytic triad (B1167595) (commonly Ser-His-Asp) in the lipase's active site is crucial for this process. nih.gov

Immobilizing the enzyme on a solid support provides the advantages of heterogeneous catalysis, such as easy separation of the catalyst from the reaction medium and the potential for enzyme reuse over multiple reaction cycles. ulpgc.es Studies on the enzymatic synthesis of various short-chain esters have demonstrated the viability of this method, with the moderate temperature requirements (typically 30-70 °C) leading to reduced energy consumption. ulpgc.es Products synthesized via enzymatic routes are often labeled as "natural," which can increase their market value. ulpgc.es

Table 1: Key Parameters in Enzyme-Mediated Ester Synthesis

| Parameter | Description | Impact on Synthesis |

| Enzyme Type | Different lipases (e.g., Candida antarctica lipase B - CALB, Pseudomonas fluorescens lipase - PFL) exhibit varying selectivity and activity. mdpi.comnih.gov | Affects reaction rate, yield, and chemo-, regio-, and enantioselectivity. nih.gov |

| Reaction Medium | Can be performed in organic solvents or, ideally, in a solvent-free system. A minimal amount of water is necessary for enzyme activity. ulpgc.esmdpi.com | Influences enzyme stability and activity; solvent-free systems improve greenness. ulpgc.es |

| Temperature | Lipase activity is optimal within a moderate temperature range, typically 30-70 °C. ulpgc.es | Optimizing temperature maximizes reaction rate while preventing enzyme denaturation. |

| Substrate Ratio | The molar ratio of alcohol to carboxylic acid. | Can be adjusted to shift the reaction equilibrium towards the product side. |

| Immobilization | Attaching the enzyme to a solid, porous support. | Facilitates catalyst recovery and reuse, simplifying product purification. ulpgc.es |

Green Chemistry Principles in Ester Synthesis

Green chemistry principles are increasingly integrated into the design of synthetic routes for esters like this compound to minimize environmental impact and enhance safety and efficiency.

Solvent-Free Esterification

Solvent-free reaction conditions, also known as neat conditions, represent a core principle of green chemistry. Eliminating organic solvents reduces waste, cost, potential toxicity, and flammability hazards. researchgate.net The esterification of carboxylic acids with alcohols can be performed efficiently under solvent-free conditions, particularly when using heterogeneous or reusable catalysts. nih.gov

For the synthesis of this compound, a solvent-free approach would involve directly reacting cyclohexanecarboxylic acid and 1-pentanol. This method is particularly well-suited for enzyme-catalyzed reactions, where the liquid substrates themselves can act as the reaction medium. ulpgc.es Research on the synthesis of pentyl esters has highlighted the success of using immobilized lipases in a batch reactor without any additional solvent. ulpgc.es This not only simplifies the process but also aligns with the goal of creating more sustainable chemical manufacturing processes.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. umich.edu Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. umich.edunih.gov This technology allows for rapid and uniform heating of the reaction mixture. umich.edu

The application of microwave energy to esterification reactions has been shown to be effective. nih.gov While direct studies on the microwave-assisted synthesis of this compound are not prevalent, the principles are transferable from similar chemical transformations. For instance, the synthesis of related compounds like carboxamides has been achieved with high yields in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov The use of microwave-assisted synthesis for pentylcarbonato complexes, which also involve 1-pentanol, further demonstrates the potential of this technique in reactions involving this alcohol. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Typically hours nih.gov | Typically minutes nih.gov |

| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient |

| Temperature Control | Slower response, potential for hotspots | Precise and rapid control |

| Yield | Variable | Often higher due to reduced side reactions |

| Selectivity | Standard | Can be enhanced (chemoselective) nih.gov |

Catalyst Reusability and Sustainability Metrics

To quantify the "greenness" of a synthetic route, several metrics have been developed. oulu.fi These tools provide a framework for evaluating the efficiency and environmental impact of a chemical process.

Table 3: Key Green Chemistry Metrics

| Metric | Formula/Definition | Significance |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Measures the efficiency of how many atoms from the reactants are incorporated into the final product. oulu.fi |

| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | A simple metric that highlights the amount of waste generated per unit of product. Lower is better. oulu.fi |

| Process Mass Intensity (PMI) | Total Mass Input (Reactants, Solvents, etc.) / Mass of Product | A holistic metric that considers all materials used in a process, providing a broader view of sustainability. oulu.fi |

| Reaction Mass Efficiency (RME) | Mass of Isolated Product / Total Mass of Reactants | Gives the percentage of the mass of reactants that is converted to the desired product. oulu.fi |

Derivatization Strategies of Cyclohexanecarboxylic Acid Precursors

Cyclohexanecarboxylic acid is not only a direct precursor to esters like this compound but also a versatile starting material for a range of other chemical derivatives. wikipedia.org Its chemical structure allows for various modifications of the carboxylic acid group.

Common derivatization strategies include:

Conversion to Acyl Halides: Cyclohexanecarboxylic acid can be converted to its corresponding acid chloride, cyclohexanecarbonyl chloride, by reacting it with agents like thionyl chloride (SOCl₂) or phosphorus halides (PX₃, PX₅). wikipedia.orggoogle.com This highly reactive intermediate is a key building block for synthesizing amides and other esters.

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), especially in peptide synthesis. thermofisher.com

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol (hydroxymethylcyclohexane) through hydrogenation in the presence of specific catalysts. google.com

Alkylation: Processes have been developed to introduce alkyl groups onto the cyclohexane ring, leading to derivatives such as 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid. google.com

These derivatization pathways underscore the importance of cyclohexanecarboxylic acid as a versatile precursor in organic synthesis, enabling the creation of a wide array of compounds for various applications. wikipedia.orgnih.gov

Mechanistic Investigations of Chemical Transformations

Degradation Reaction Mechanisms

Pentyl cyclohexanecarboxylate (B1212342) can undergo degradation through several chemical pathways, primarily involving the cleavage of the ester bond or modification of its hydrocarbon components.

Ester hydrolysis is the cleavage of an ester bond by reaction with water. This process can be catalyzed by either acid or base. Base-promoted hydrolysis is known as saponification and is an irreversible process. masterorganicchemistry.com

The mechanism of saponification for pentyl cyclohexanecarboxylate involves:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iq

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the pentoxide anion (CH₃(CH₂)₄O⁻) as the leaving group. youtube.com

While acid hydrolysis is also possible, it is a reversible process and requires prolonged heating to achieve significant conversion. In contrast, saponification is generally faster and goes to completion. nih.gov

The degradation of this compound can also occur through oxidation of either the pentyl chain or the cyclohexane (B81311) ring. While specific studies on this molecule are limited, general principles of alkane and cycloalkane oxidation apply.

Pentyl Chain Oxidation: The pentyl group can undergo oxidative cleavage. In biological or environmental systems, this can be initiated by hydroxylation at various positions along the chain. For instance, studies on other molecules with pentyl side chains have shown that oxidation can be initiated at the terminal (ω) or sub-terminal (ω-1) carbon, leading to the formation of carboxylic acids with shorter chains. nih.gov

Cyclohexane Ring Oxidation: The cyclohexane ring can also be a target for oxidation. In certain denitrifying bacteria, for example, cyclohexane carboxylate is degraded anaerobically through a pathway that involves the dearomatization and cleavage of the ring structure, eventually converging with the benzoyl-CoA degradation pathway. nih.gov Aerobic degradation pathways for the cyclohexane ring are also known to exist in various microorganisms. nih.gov

Oxidative degradation often proceeds via free radical mechanisms. The presence of radical scavengers, such as antioxidants, can inhibit or slow down these degradation processes. These scavengers work by intercepting reactive radical species, thereby breaking the chain reaction of oxidation. For a molecule like this compound, autoxidation could be initiated by the abstraction of a hydrogen atom, particularly from the cyclohexane ring or the carbon adjacent to the ester oxygen on the pentyl chain, to form a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical, propagating a chain reaction that leads to hydroperoxides and eventual cleavage of the molecule. Radical scavengers donate a hydrogen atom to these peroxyl radicals, forming a stable radical that does not continue the chain reaction, thus protecting the ester from degradation.

Intramolecular Cyclization and Lactonization Pathways

Intramolecular cyclization is a fundamental process in organic chemistry where a single molecule containing two reactive functional groups reacts to form a cyclic compound. A specific and common example of this is lactonization, the formation of a cyclic ester, known as a lactone. This reaction typically occurs through the intramolecular esterification of a hydroxy carboxylic acid.

The mechanism for the acid-catalyzed lactonization of a hydroxy acid involves several key steps. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com The hydroxyl group (-OH), present elsewhere in the same molecule, then acts as an internal nucleophile, attacking the activated carbonyl carbon. youtube.com This attack results in the formation of a cyclic tetrahedral intermediate. youtube.com Subsequently, a proton transfer occurs, typically involving solvent molecules like water. Finally, the elimination of a water molecule and deprotonation of the newly formed carbonyl oxygen regenerates the acid catalyst and yields the final lactone product. youtube.comyoutube.com

The feasibility and rate of lactone formation are highly dependent on the length of the carbon chain separating the hydroxyl and carboxylic acid groups, which determines the size of the resulting ring. The formation of five-membered (γ-lactones) and six-membered (δ-lactones) rings is generally the most thermodynamically and kinetically favorable.

In the context of this compound, the molecule itself does not possess a hydroxyl group to undergo this transformation. However, a hydroxylated derivative, such as ω-hydroxythis compound or a hydroxycyclohexanecarboxylic acid precursor, could undergo such a reaction. For instance, the cyclization of 5-hydroxycyclohexanecarboxylic acid would proceed via the mechanism described to form a δ-lactone. The lone pair of electrons on the oxygen of the hydroxyl group would attack the carbonyl carbon of the carboxylic acid, leading to a six-membered ring after the expulsion of water. youtube.com

Table 1: Key Steps in Acid-Catalyzed Lactonization

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The intramolecular hydroxyl group attacks the electrophilic carbonyl carbon. |

| 3. Ring Closure | A cyclic tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms. |

| 5. Elimination | A molecule of water is eliminated. |

| 6. Deprotonation | The protonated carbonyl of the lactone is deprotonated to yield the final product and regenerate the catalyst. |

Carbocation Chemistry and Rearrangements in Cyclohexane Systems

Carbocations are key reactive intermediates in many organic reactions. Their chemistry is characterized by a tendency to rearrange into more stable structures. libretexts.org Carbocation stability generally increases in the order of primary < secondary < tertiary, due to the stabilizing effects of hyperconjugation and inductive effects from adjacent alkyl groups. pharmaguideline.com These rearrangements, often referred to as 1,2-shifts, involve the migration of a group (typically a hydride ion, H⁻, or an alkyl group) with its bonding pair of electrons to an adjacent carbocationic center. libretexts.orgegyankosh.ac.in

In cyclohexane systems, carbocation rearrangements are common, particularly in reactions like SN1 and E1. youtube.com For instance, if a carbocation is generated on a carbon atom within the cyclohexane ring, it can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. egyankosh.ac.in This is a driving force for the formation of unexpected or rearranged products. A classic example is the Wagner-Meerwein rearrangement, which involves the rearrangement of carbocations in bicyclic and other cyclic systems. egyankosh.ac.in

While this compound itself is an ester and not prone to forming a carbocation on the cyclohexane ring under typical conditions, its synthetic precursors might be. For example, the reaction of a cyclohexanol (B46403) derivative under acidic conditions would lead to the formation of a carbocation upon the loss of a water molecule. pharmaguideline.com If this initial carbocation is secondary, it could rearrange via a 1,2-hydride shift to an adjacent tertiary position within the ring, if available, to gain stability before reacting further (e.g., with a nucleophile or through elimination). youtube.com

Table 2: Relative Stability of Carbocations

| Carbocation Type | Structure Example | Relative Stability |

|---|---|---|

| Primary (1°) | R-CH₂⁺ | Least Stable |

| Secondary (2°) | R₂-CH⁺ | More Stable |

| Tertiary (3°) | R₃-C⁺ | Most Stable |

The process begins with the protonation of an alcohol, converting the hydroxyl group into a good leaving group (H₂O). Loss of water generates a carbocation. If a more stable carbocation can be formed by shifting a neighboring hydrogen or alkyl group, this rearrangement will occur rapidly before the final product is formed by nucleophilic attack or elimination. pharmaguideline.comyoutube.com

Alkoxycarbonylation Reaction Mechanisms

Alkoxycarbonylation is a powerful transition-metal-catalyzed reaction for the synthesis of esters from alkenes, carbon monoxide (CO), and an alcohol. researchgate.net This methodology represents a direct and atom-economical route for producing esters like this compound from cyclohexene, CO, and pentanol (B124592). The reaction is most commonly catalyzed by palladium complexes. acs.orgnih.gov

Mechanistic studies have revealed that the palladium-catalyzed alkoxycarbonylation of alkenes can proceed through two main competing catalytic cycles, often referred to as the "hydride cycle" and the "alkoxy cycle". acs.org

The Hydride Cycle: This pathway typically leads to the formation of saturated esters. acs.org

Formation of Palladium-Hydride: The active catalyst, a palladium(II) hydride complex ([Pd-H]⁺), is formed.

Hydropalladation: The alkene (e.g., cyclohexene) undergoes a 1,2-insertion into the Pd-H bond. This can result in the formation of a palladium-alkyl intermediate.

CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond, forming an acyl-palladium complex. acs.org

Alcoholysis: The final step is the reaction with the alcohol (e.g., pentanol), which cleaves the acyl-palladium bond, yielding the saturated ester (this compound) and regenerating the palladium hydride catalyst. acs.org

The Alkoxy Cycle (Oxidative Carbonylation): This pathway leads to the formation of α,β-unsaturated esters.

Formation of Palladium-Alkoxide: The palladium catalyst reacts with the alcohol to form a palladium alkoxide complex ([Pd-OR]).

Alkene Insertion: The alkene coordinates to the palladium center and inserts into the Pd-alkoxide bond.

β-Hydride Elimination: A β-hydride elimination step occurs, which would typically lead back to the starting materials. However, under oxidative conditions, the reaction proceeds differently.

Reductive Elimination: The reaction can proceed through a different pathway involving CO insertion and reductive elimination to yield the unsaturated ester product. The reaction kinetics proceeding via the alkoxy intermediate are often faster. acs.orgnih.gov

The outcome of the reaction, and which cycle predominates, is highly dependent on the reaction conditions, particularly the nature of the oxidant and the pH of the medium. nih.gov For example, the use of copper(II) acetate (B1210297) as an oxidant can maintain a stable pH and favor the alkoxy pathway, leading to unsaturated esters. Conversely, using an oxidant like p-benzoquinone can cause the pH to decrease during the reaction, favoring a switch to the hydride cycle and the formation of saturated esters. nih.gov

Table 3: Comparison of Alkoxycarbonylation Mechanisms

| Feature | Hydride Cycle | Alkoxy Cycle |

|---|---|---|

| Key Intermediate | Palladium-hydride ([Pd-H]⁺) | Palladium-alkoxide ([Pd-OR]) |

| Primary Product | Saturated Ester | α,β-Unsaturated Ester |

| Favored by | Decreasing pH, certain oxidants (e.g., p-benzoquinone) | Stable pH, oxidants like Cu(OAc)₂ |

| Example Product from Cyclohexene | Cyclohexanecarboxylate | Cyclohexenecarboxylate |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexanecarboxylic acid |

| Pentanol |

| Carbon monoxide |

| Cyclohexene |

| p-Benzoquinone |

| Copper(II) acetate |

| Water |

| Sulfuric acid |

| Palladium |

| Hydride ion |

| ω-Hydroxythis compound |

| 5-Hydroxycyclohexanecarboxylic acid |

| γ-Lactone |

| δ-Lactone |

Degradation, Environmental Fate, and Remediation Studies

Biodegradation Pathways of Cyclohexanecarboxylic Acid Derivatives

Microorganisms have evolved diverse metabolic pathways to utilize alicyclic compounds like cyclohexanecarboxylic acid as carbon and energy sources. These pathways typically involve a series of enzymatic reactions that modify the cyclohexane (B81311) ring, leading to its eventual cleavage and integration into central metabolism.

Certain bacterial genera have demonstrated a notable capability to degrade cyclohexanecarboxylic acid and its derivatives.

Cupriavidus gilardii : Strains of Cupriavidus gilardii, such as CR3 isolated from a natural asphalt deposit, can utilize naphthenic acids, including cyclohexanecarboxylic acid, as a sole carbon source nactem.ac.uk. Genomic analysis of this strain suggests a degradation mechanism that begins with the initial cleavage of the cyclohexane ring. The resulting ring fission products are then likely degraded through pathways analogous to the beta-oxidation of fatty acids nactem.ac.uk. This bacterium is also noted for its tolerance to heavy metals, adapting it to harsh environments where such contaminants are present nactem.ac.uknih.gov.

Rhodococcus spp. : The genus Rhodococcus is recognized for its broad metabolic versatility, including the degradation of various cyclic and aromatic hydrocarbons nih.govnih.govmdpi.comfrontiersin.org. Strains like Rhodococcus sp. NDKK48 can degrade dodecylcyclohexane, using both ring oxidation and alkyl side-chain oxidation pathways, which produce cyclohexanecarboxylic acid as an intermediate nih.gov. This intermediate is further oxidized to benzoic acid and then muconic acid before being utilized for growth nih.gov. Some Rhodococcus strains employ a meta-cleavage pathway for alkylated aromatic compounds, demonstrating the diversity of degradation strategies within this genus frontiersin.org.

Table 1: Microbial Degradation of Cyclohexanecarboxylic Acid Derivatives

| Microorganism | Degradation Pathway Summary | Key Intermediates | Source(s) |

|---|---|---|---|

| Cupriavidus gilardii CR3 | Initial ring-cleavage followed by a degradation pathway similar to fatty acid oxidation. | Ring fission products | nactem.ac.uk |

| Rhodococcus sp. NDKK48 | Ring oxidation and alkyl side chain oxidation. | Cyclohexanecarboxylic acid, Benzoic acid, Muconic acid | nih.gov |

| Arthrobacter sp. | Aromatization of the cyclohexane ring before cleavage. | p-Hydroxybenzoic acid, Protocatechuic acid | researchgate.netcdnsciencepub.com |

The central feature of cyclohexanecarboxylate (B1212342) biodegradation is the opening of the stable alicyclic ring. Microbes employ several distinct strategies to achieve this.

Aromatization Followed by Ring Cleavage : A common aerobic strategy involves the initial conversion of the saturated cyclohexane ring into an aromatic benzene ring researchgate.netcdnsciencepub.com. For instance, an Arthrobacter species degrades cyclohexanecarboxylic acid by first forming p-hydroxybenzoic acid, which is then converted to protocatechuic acid. This aromatic intermediate subsequently undergoes ring cleavage researchgate.net. This pathway effectively channels the alicyclic compound into the well-established metabolic pathways for aromatic compounds microbiologyresearch.org.

Beta-Oxidation Pathway : Some bacteria metabolize cyclohexanecarboxylic acid through a pathway involving beta-oxidation of coenzyme A intermediates, which is analogous to the classical oxidation of fatty acids nih.govnih.gov. This process involves the formation of intermediates such as 1-cyclohexene-1-carboxylic acid nih.gov.

Hydrolytic Ring Cleavage : In anaerobic environments, where oxygen is not available to act as a co-substrate for oxygenases, bacteria employ different ring-cleavage mechanisms. The phototrophic bacterium Rhodopseudomonas palustris utilizes a pathway where the ring is cleaved by a hydrolytic reaction catalyzed by 2-ketocyclohexanecarboxyl coenzyme A (2-ketochc-CoA) hydrolase, yielding pimelyl-CoA, an acyclic dicarboxylic acid derivative nih.gov. This indicates that further degradation proceeds via saturated compounds with a cyclohexane structure rather than through monoaromatic intermediates nih.gov.

The biodegradation of cyclohexanecarboxylic acid derivatives is mediated by a specific suite of enzymes that catalyze the various steps from initial activation to ring cleavage.

Under aerobic conditions, P450 monooxygenase systems can initiate degradation through hydroxylation, leading to aromatization nih.gov. In beta-oxidation pathways, key enzymes include cyclohexanecarboxyl-CoA synthetase, which activates the substrate, followed by dehydrogenases and hydratases that modify the ring structure nih.gov.

In anaerobic pathways, the ring cleavage of 2-ketocyclohexanecarboxyl-CoA is catalyzed by 2-ketochc-CoA hydrolase, an enzyme belonging to the crotonase superfamily nih.gov. For aromatic intermediates generated via aromatization, catechol dioxygenases are crucial for the subsequent ring fission mdpi.com.

Table 2: Key Enzyme Systems in Cyclohexanecarboxylic Acid Derivative Degradation

| Enzyme | Role in Degradation | Pathway | Organism Example | Source(s) |

|---|---|---|---|---|

| P450 Monooxygenase | Initiates degradation via hydroxylation | Aerobic Aromatization | Aromatoleum sp. CIB | nih.gov |

| Cyclohexanecarboxyl-CoA Synthetase | Activates substrate to its CoA ester | Aerobic Beta-Oxidation | Bacterium PRL W19 | nih.gov |

| 1-Cyclohexenecarboxyl-CoA Hydratase | Hydration step in the beta-oxidation spiral | Aerobic Beta-Oxidation | Bacterium PRL W19 | nih.gov |

| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | Catalyzes hydrolytic ring cleavage | Anaerobic Degradation | Rhodopseudomonas palustris | nih.gov |

| Catechol Dioxygenases | Cleavage of aromatic ring intermediates | Aerobic Aromatization | Rhodococcus spp. | mdpi.com |

Advanced Oxidation Processes (AOPs) for Environmental Treatment

For recalcitrant organic compounds that are not readily biodegradable, Advanced Oxidation Processes (AOPs) offer a powerful chemical treatment alternative. These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants mdpi.comresearchgate.netnih.gov.

Catalytic ozonation is an AOP that enhances the efficiency of ozonation by using catalysts to promote the decomposition of ozone into hydroxyl radicals nih.gov. This process is particularly effective for the degradation of recalcitrant organic chemicals that are resistant to direct ozonation frontiersin.orgnih.gov.

The process involves heterogeneous or homogeneous catalysts that facilitate the generation of more active species from ozone nih.gov. A variety of materials, including metal oxides on zeolite supports (e.g., vanadium oxides on ZSM-5) and kaolinite-based materials, have been shown to be effective catalysts frontiersin.orgnih.govepa.gov. These catalysts provide active sites that promote the surface reaction and generation of hydroxyl radicals, significantly increasing the degradation rate of pollutants like nitrobenzene and benzoic acid, which are often used as model recalcitrant compounds frontiersin.orgnih.gov. The efficiency of catalytic ozonation can lead to high removal of Total Organic Carbon (TOC), indicating mineralization of the organic pollutants frontiersin.orgmdpi.com.

The UV/chlorine process is an emerging AOP that utilizes ultraviolet (UV) irradiation to photolyze chlorine, generating not only hydroxyl radicals (•OH) but also reactive chlorine species (RCS) such as the chlorine radical (Cl•) bohrium.comresearchgate.netmdpi.com. This dual-radical system can lead to a synergistic effect, resulting in higher degradation efficiency compared to UV irradiation or chlorination alone bohrium.commdpi.comresearchgate.net.

The degradation of organic contaminants by the UV/chlorine process often follows pseudo-first-order kinetics bohrium.com. The process has proven effective for a wide array of pollutants, including dyes and various micropollutants found in reclaimed water bohrium.commdpi.com. Studies have shown that the UV/chlorine process can achieve significantly higher removal efficiencies for target micropollutants compared to standalone treatments mdpi.comresearchgate.net. While effective for decolorization and contaminant degradation, the process may form disinfection by-products (DBPs), a consideration for its application in water treatment mdpi.comresearchgate.net.

Table 3: Efficiency of UV/Chlorine Process for Micropollutant Degradation

| Treatment Process | Removal Efficiency Range | Key Reactive Species | Source(s) |

|---|---|---|---|

| UV Irradiation Only | Lower efficiency | Direct Photolysis | mdpi.comresearchgate.net |

| Chlorination Only | Moderate efficiency | Free Chlorine | mdpi.comresearchgate.net |

| UV/Chlorine AOP | 7.7% to 64.2% higher than individual treatments | •OH, Cl•, Cl₂•⁻ | bohrium.commdpi.comresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Pentyl cyclohexanecarboxylate |

| Cyclohexanecarboxylic Acid |

| Dodecylcyclohexane |

| Benzoic Acid |

| Muconic Acid |

| p-Hydroxybenzoic Acid |

| Protocatechuic Acid |

| 1-Cyclohexene-1-carboxylic acid |

| 2-Ketocyclohexanecarboxyl coenzyme A |

| Pimelic Acid (as pimelyl-CoA) |

| Nitrobenzene |

Sonochemical Approaches to Degradation

The physical and chemical properties of this compound, such as its hydrophobicity, would likely influence its primary degradation pathway. More hydrophobic compounds tend to accumulate at the bubble-liquid interface, making them more susceptible to both pyrolysis and attack by hydroxyl radicals. nih.gov The sonochemical degradation of phthalate (B1215562) esters, for instance, has shown that higher molecular mass and more hydrophobic esters are removed more rapidly than their more soluble counterparts. nih.gov

The process of sonolysis involves the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-frequency sound waves. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of compounds and the homolytic cleavage of water molecules to produce highly reactive hydroxyl radicals. nih.govresearchgate.net These radicals can then non-selectively attack organic molecules, leading to their degradation.

Key Mechanisms in Sonochemical Degradation:

| Mechanism | Description | Location of Reaction |

| Pyrolysis | Thermal decomposition of the molecule due to the high temperatures generated during bubble collapse. | Inside the cavitation bubble and at the bubble-liquid interface. |

| Hydroxyl Radical Attack | Oxidation of the molecule by highly reactive hydroxyl radicals formed from the sonolysis of water. | Bubble-liquid interface and in the bulk solution. |

Identification and Characterization of Degradation By-products

The identification of degradation by-products is crucial for assessing the effectiveness and potential environmental impact of any remediation technique. In the absence of direct experimental data for this compound, potential by-products of its sonochemical degradation can be inferred from the degradation pathways of analogous compounds, such as other esters and cyclohexanoic acid derivatives.

The primary cleavage site in an ester during sonochemical degradation is often the ester linkage itself, leading to the formation of the corresponding alcohol and carboxylic acid. In the case of this compound, this would yield 1-pentanol and cyclohexanecarboxylic acid.

Subsequent degradation of these primary by-products would likely proceed through further oxidation and ring-opening reactions. The pentyl chain of 1-pentanol could be oxidized to form pentanal and eventually pentanoic acid. The cyclohexane ring of cyclohexanecarboxylic acid is more stable. However, studies on the microbial degradation of cyclohexanecarboxylic acid have shown pathways involving hydroxylation and subsequent aromatization to form compounds like p-hydroxybenzoic acid, or ring cleavage through a β-oxidation pathway. microbiologyresearch.orgcdnsciencepub.comcdnsciencepub.com It is plausible that similar hydroxylated and ring-opened products could be formed during sonochemical degradation due to the action of hydroxyl radicals.

Potential Degradation By-products of this compound:

| Compound Name | Chemical Formula | Potential Formation Pathway |

| 1-Pentanol | C₅H₁₂O | Hydrolysis of the ester bond. |

| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | Hydrolysis of the ester bond. |

| Pentanal | C₅H₁₀O | Oxidation of 1-pentanol. |

| Pentanoic acid | C₅H₁₀O₂ | Oxidation of pentanal. |

| Hydroxylated cyclohexanecarboxylic acids | C₇H₁₂O₃ | Hydroxyl radical attack on the cyclohexane ring. |

| Adipic acid | C₆H₁₀O₄ | Oxidative ring-opening of the cyclohexane ring. |

| p-Hydroxybenzoic acid | C₇H₆O₃ | Aromatization of the cyclohexane ring. microbiologyresearch.orgsigmaaldrich.com |

It is important to note that the actual distribution and concentration of these by-products would depend on various experimental conditions, including the frequency and power of the ultrasound, the initial concentration of the parent compound, and the presence of other substances in the solution.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For pentyl cyclohexanecarboxylate (B1212342), both ¹H and ¹³C NMR provide invaluable information about its carbon-hydrogen framework and the connectivity of its atoms.

High-resolution ¹H and ¹³C NMR spectra offer a detailed view of the molecular structure of pentyl cyclohexanecarboxylate. The ¹H NMR spectrum displays signals corresponding to each unique proton environment, with their chemical shifts, integration values, and splitting patterns revealing the electronic environment and neighboring protons. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a series of multiplets for the cyclohexane (B81311) ring protons and the pentyl chain protons. The protons on the carbon adjacent to the oxygen of the ester group (O-CH₂) are expected to be the most downfield-shifted protons of the pentyl group. The methine proton on the cyclohexane ring attached to the carboxyl group is also shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will show distinct signals for each carbon. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield. Other characteristic signals include the carbon of the O-CH₂ group and the carbons of the cyclohexane ring and pentyl chain.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~176 |

| Cyclohexane C1 (-CH-) | ~2.3 (tt) | ~43 |

| Cyclohexane C2, C6 | ~1.2-1.9 (m) | ~29 |

| Cyclohexane C3, C5 | ~1.2-1.9 (m) | ~25 |

| Cyclohexane C4 | ~1.2-1.9 (m) | ~26 |

| Pentyl C1' (-O-CH₂-) | ~4.0 (t) | ~64 |

| Pentyl C2' | ~1.6 (quint) | ~28 |

| Pentyl C3' | ~1.3 (sext) | ~22 |

| Pentyl C4' | ~1.3 (sext) | ~22 |

| Pentyl C5' (-CH₃) | ~0.9 (t) | ~14 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary. (t=triplet, tt=triplet of triplets, quint=quintet, sext=sextet, m=multiplet)

The conformational preferences of the cyclohexane ring in this compound can be investigated using advanced NMR techniques. nih.gov The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. The bulky pentyl carboxylate substituent is expected to preferentially occupy the equatorial position to reduce steric hindrance.

This conformational preference can be confirmed by:

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons on the cyclohexane ring is dependent on the dihedral angle between them. Larger coupling constants are typically observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions, allowing for the assignment of proton orientations and confirmation of the chair conformation. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can identify protons that are close in space, regardless of their bond connectivity. mdpi.com For instance, correlations between the axial protons on carbons 1, 3, and 5 would provide strong evidence for the chair conformation and the equatorial orientation of the substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imrpress.com It is highly effective for separating volatile compounds like this compound from a mixture and confirming their identity. The retention time from the gas chromatograph provides a characteristic value for the compound under specific analytical conditions. The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats Retention Index of 1405.39 for this compound. nih.gov Following separation, the compound is introduced into the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification and purity assessment.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 198, corresponding to its molecular weight. nih.govnist.gov

Key fragmentation pathways help to confirm the structure:

McLafferty Rearrangement: A common pathway for esters, potentially leading to a prominent ion.

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group. Loss of the pentoxy group (•OC₅H₁₁) would result in a fragment at m/z 111 (cyclohexanecarbonyl cation).

Cleavage of the Ester Bond: Loss of the pentyl radical (•C₅H₁₁) can produce a fragment ion at m/z 127.

Base Peak: The most intense peak in the spectrum for this compound is observed at m/z 129. nih.gov This likely corresponds to protonated cyclohexanecarboxylic acid, formed via a hydrogen transfer rearrangement.

Ring Fragmentation: The cyclohexane ring can also fragment, often by losing ethylene (C₂H₄), leading to characteristic ions. A notable fragment from the cyclohexane moiety often appears at m/z 81. chemicalbook.com

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 198 | Molecular Ion [M]⁺ | [C₁₂H₂₂O₂]⁺ |

| 129 | Protonated Cyclohexanecarboxylic Acid (Base Peak) nih.gov | [C₇H₁₃O₂]⁺ |

| 111 | Cyclohexanecarbonyl Cation | [C₇H₁₁O]⁺ |

| 81 | Cyclohexenyl Cation | [C₆H₉]⁺ |

| 71 | Pentyl Cation | [C₅H₁₁]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically found in the region of 1730-1750 cm⁻¹. Another key feature is the C-O single bond stretching vibrations, which appear in the fingerprint region between 1100 and 1300 cm⁻¹. The spectrum also displays numerous bands corresponding to the C-H stretching and bending vibrations of the sp³-hybridized carbons in the cyclohexane and pentyl moieties. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C-C and C-H vibrations of the aliphatic ring and chain often produce stronger Raman signals than IR signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Strong/Medium |

| C=O Stretch (Ester) | ~1735 | Very Strong |

| C-H Bend | 1350-1470 | Medium |

| C-O Stretch (Ester) | 1100-1300 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure and Mesophase Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other structural information.

For a compound like this compound, which is a liquid at room temperature, solid-state single-crystal XRD analysis would require crystallization at low temperatures. To date, the crystal structure of this compound has not been reported in publicly available crystallographic databases.

However, XRD is also a crucial tool for the characterization of mesophases in liquid crystals. Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. For instance, a mesophase may flow like a liquid but have its molecules oriented in a crystal-like way. While this compound itself is not known to exhibit liquid crystalline behavior, many structurally related compounds containing cyclohexanecarboxylate moieties are components of liquid crystal mixtures.

XRD analysis of liquid crystalline materials provides valuable information about the ordering and structure of the mesophases. In a typical experiment, a temperature-controlled sample is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

Nematic Phase: In a nematic phase, the molecules have long-range orientational order but no long-range positional order. The XRD pattern of a nematic phase is characterized by a diffuse wide-angle scattering peak, which corresponds to the average distance between neighboring molecules, and a diffuse small-angle scattering halo, related to the molecular length. researchgate.netresearchgate.net

Smectic Phase: Smectic phases exhibit a higher degree of order than nematic phases, with the molecules arranged in layers. The XRD patterns of smectic phases show one or more sharp, low-angle Bragg reflections, which correspond to the layer spacing. researchgate.netresearchgate.net The wide-angle scattering can remain diffuse, indicating liquid-like order within the layers (Smectic A), or can show sharper peaks, indicating a higher degree of order within the layers (e.g., Smectic B).

For example, studies on compounds with a cyclohexylphenyl core have utilized XRD to determine the thickness of smectic layers and the average intermolecular distance in various mesophases. While no specific XRD data for this compound is available due to its non-mesomorphic nature, the analysis of its more complex analogs demonstrates the utility of XRD in characterizing ordered fluid phases.

Table 1: Representative XRD Data for a Generic Nematic and Smectic A Liquid Crystal Phase

| Phase | Scattering Angle | Feature | Structural Information |

| Nematic | Wide-angle (high 2θ) | Diffuse peak | Average intermolecular distance |

| Small-angle (low 2θ) | Diffuse halo | Correlation with molecular length | |

| Smectic A | Wide-angle (high 2θ) | Diffuse peak | Liquid-like order within layers |

| Small-angle (low 2θ) | Sharp Bragg peak(s) | Smectic layer spacing |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it allows for the identification of the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound, GC-MS analysis would involve injecting a solution of the compound into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a given set of conditions.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their m/z ratio, producing a mass spectrum.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 198 (corresponding to its molecular weight). The fragmentation pattern is influenced by the structure of the molecule. Based on the fragmentation of similar esters, such as methyl cyclohexanecarboxylate and ethyl cyclohexanecarboxylate, the following fragmentation pathways are likely for this compound:

Loss of the pentoxy group (-OC5H11): This would result in a fragment ion with m/z 111, corresponding to the cyclohexanecarbonyl cation.

Loss of the pentyl group (-C5H11): This would lead to a fragment at m/z 129, corresponding to the protonated cyclohexanecarboxylic acid. This is reported as the top peak in the GC-MS data for this compound in the PubChem database.

McLafferty rearrangement: This rearrangement can lead to the formation of a fragment at m/z 128, corresponding to cyclohexanecarboxylic acid.

Fragmentation of the cyclohexane ring: This would produce a series of smaller fragment ions.

Fragmentation of the pentyl chain: Cleavage at different points along the pentyl chain would also contribute to the mass spectrum.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 198 | [C12H22O2]+• (Molecular Ion) |

| 129 | [C6H11COOH2]+ |

| 111 | [C6H11CO]+ |

| 83 | [C6H11]+ |

| 55 | [C4H7]+ |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not volatile enough for GC. For this compound, a reverse-phase HPLC method is suitable.

A specific method for the analysis of this compound has been described using a Newcrom R1 column. In this method, the stationary phase is a non-polar C18-modified silica, and the mobile phase is a polar mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. Detection is typically achieved using a UV detector, as the ester functional group has some UV absorbance at lower wavelengths (around 210 nm).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and plotting a calibration curve. A correlation coefficient (R²) close to 1 indicates good linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

Accuracy: The closeness of the measured value to the true value, often determined by spike and recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Table 3: Representative HPLC Method Parameters and Typical Validation Data for the Quantification of an Alkyl Ester

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Validation Parameters | |

| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

Note: The validation parameters are representative and based on typical values for HPLC analysis of similar compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and properties. These ab initio or first-principles methods are fundamental to understanding chemical reactivity.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uchicago.edumdpi.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy. youtube.com The accuracy of a DFT calculation is largely determined by the choice of the functional and the basis set. youtube.com

Functionals in DFT are mathematical expressions that approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron motions. youtube.com Various functionals have been developed for different chemical systems and properties. For organic molecules like pentyl cyclohexanecarboxylate (B1212342), hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed.

While specific DFT studies on pentyl cyclohexanecarboxylate are not prevalent in the literature, the methodology is widely applicable. A typical study would involve geometry optimization to find the lowest energy structure, followed by calculations of electronic properties. Common functionals used for such calculations are presented in the table below.

Table 1: Common DFT Functionals in Organic Chemistry

| Functional | Type | General Application |

|---|---|---|

| B3LYP | Hybrid GGA | Broadly used for geometries and energies of organic molecules. |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. rsc.org |

| ωB97X-D | Range-Separated Hybrid | Excellent for non-covalent interactions, incorporating empirical dispersion correction. |

| PBE0 | Hybrid GGA | Often provides a good balance of accuracy for various properties. |

| BMK | Hybrid Meta-GGA | Recommended for accurate prediction of NMR chemical shifts and reaction barriers. nih.gov |

This table provides a summary of DFT functionals commonly used for calculations on organic compounds.

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters. nih.gov By calculating the electronic and vibrational energy levels of a molecule, it is possible to simulate its spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. nih.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus. Linear scaling techniques are often necessary to improve the correlation between calculated and experimental shifts. nih.gov Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. youtube.com While gas-phase calculations are common, including a solvation model can sometimes improve accuracy, though it may also introduce larger deviations if not parameterized carefully. nih.gov

The public database PubChem provides experimental spectral information for this compound, which can be compared against theoretical predictions. nih.gov

Table 2: Available Experimental Spectroscopic Data for this compound

| Spectrum Type | Data Available | Source |

|---|---|---|

| ¹³C NMR | Yes | SpectraBase |

| GC-MS | Yes | NIST Mass Spectrometry Data Center |

| IR (Vapor Phase) | Yes | SpectraBase |

Source: PubChem. nih.gov

Understanding how a chemical reaction proceeds is crucial for controlling its outcome. Computational chemistry provides a powerful tool for this by elucidating reaction mechanisms and identifying transition states. e3s-conferences.org A transition state is a specific configuration along the reaction coordinate that represents the highest energy point, or saddle point, on the potential energy surface between reactants and products. ucsb.edu

Methods like DFT are employed to locate these transition state structures. e3s-conferences.org Once a transition state is found, a frequency calculation is performed to verify that it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. e3s-conferences.org

For this compound, this approach could be used to study its synthesis via the esterification of cyclohexanecarboxylic acid and pentanol (B124592), or its hydrolysis back to these reactants. ontosight.aismolecule.com By modeling the reaction pathway, chemists can gain insights into the feasibility of the reaction and potentially design more efficient catalysts or reaction conditions. e3s-conferences.org

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate, they are computationally expensive and typically limited to single molecules or small clusters. For larger systems or to study the dynamic behavior of molecules over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are used. nih.govmdpi.com

MM methods use a classical mechanics approach, representing atoms as spheres and bonds as springs. The energy of the system is calculated using a force field, which is a set of parameters that define the potential energy of the molecule as a function of its atomic coordinates. MD simulations use these forces to solve Newton's equations of motion, allowing the atoms and molecules to move over time. rsc.org

Most organic molecules are not rigid but can adopt various shapes, or conformations, due to rotation around single bonds. smolecule.com The collection of all possible conformations and their corresponding potential energies defines the conformational energy landscape. frontiersin.orgresearchgate.net This landscape is crucial for understanding a molecule's properties and biological activity, as the lowest energy conformations are the most populated and often dictate the molecule's behavior. researchgate.net

This compound has several rotatable bonds, including those in the pentyl chain and the ester linkage, as well as the flexible cyclohexane (B81311) ring which can exist in chair, boat, and twist-boat conformations. smolecule.comresearchgate.net

Table 3: Key Rotatable Bonds in this compound

| Bond | Description |

|---|---|

| C(ring)-C(O) | Rotation between the cyclohexane ring and the carboxyl group. |

| C(O)-O | Rotation around the ester C-O single bond. |

| O-CH₂ | Rotation linking the ester oxygen to the pentyl chain. |

| CH₂-CH₂ (x3) | Rotations within the pentyl alkyl chain. |

This table highlights the principal single bonds whose rotation gives rise to different conformers.

Computational methods like molecular mechanics can be used to systematically explore the conformational space by rotating these bonds and calculating the energy of each resulting conformer. nih.gov This allows for the mapping of the energy landscape, identifying the global energy minimum (the most stable conformer) and other low-energy local minima. nih.gov

The bulk properties of a substance are governed by the interactions between its constituent molecules. These intermolecular forces determine properties like boiling point, solubility, and viscosity. lookchem.com For this compound, these interactions are primarily van der Waals forces (dispersion forces) and dipole-dipole interactions arising from the polar ester group. mdpi.com

Molecular dynamics simulations are particularly well-suited for studying these interactions and the resulting aggregation behavior. rsc.org In an MD simulation, a box of many this compound molecules can be modeled to simulate the liquid state. By tracking the positions and orientations of the molecules over time, one can analyze how they arrange themselves and interact. mdpi.com

Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used on a dimer of the molecules to precisely calculate and decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com This provides a detailed understanding of the nature of the forces holding the molecules together. Such simulations could predict how this compound molecules pack in a condensed phase and could help explain its physical properties, such as its density and boiling point. lookchem.com

Applications in Advanced Materials Science

Development of Liquid Crystalline Materials

The trans-cyclohexane moiety is a valuable component in the design of liquid crystal materials due to the numerous conformational isomers it possesses, which helps to prevent the crystallization of side chains. smolecule.com Materials incorporating this structure are known for their low viscosity, high thermal stability, and a propensity to form nematic structures at room temperature, making them suitable for applications such as liquid crystal displays. smolecule.com

The synthesis of liquid crystalline materials often involves incorporating the pentyl cyclohexanecarboxylate (B1212342) structure as a core mesogenic unit. A common strategy is to link this rigid core to other molecular fragments via flexible spacers.

A representative synthesis involves the esterification of trans-4-n-pentyl-cyclohexane carboxylic acid with a phenolic compound that contains a terminal functional group, allowing for further modification. For example, a series of liquid crystalline compounds featuring a trans-cyclohexane structure has been created where the pentyl cyclohexanecarboxylate moiety is linked to a spacer chain with a terminal double bond. smolecule.com The synthesis is achieved by reacting 4-(4-pentenyloxy)phenol with trans-4-n-pentyl-cyclohexane carboxylic acid in anhydrous dichloromethane, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst. smolecule.com This reaction yields a mesogenic compound that can be further modified, for instance, by introducing siloxane groups at the end of the spacer, to fine-tune the liquid crystalline properties. smolecule.com

The formation of specific liquid crystalline phases (mesophases) is highly dependent on the molecular structure of the this compound derivatives. Key structural elements that influence mesophase behavior include the length of flexible spacers and the nature of terminal groups.

Spacer Length: The length of the flexible spacer connecting the cyclohexanecarboxylate core to other parts of the molecule plays a critical role. In one study, derivatives with shorter spacers (3 to 6 methylene (B1212753) units) were found to predominantly exhibit a nematic (N) phase. smolecule.com However, increasing the spacer length to 11 methylene units led to the appearance of more ordered smectic phases, specifically the smectic A (SA) and smectic E (SE) phases. smolecule.com This is a common trend where longer flexible chains promote the layered arrangements characteristic of smectic phases. researchgate.net